In-Depth Technical Guide to the Physical Properties of 5-Tetrazolemethanamine Hydrochloride
In-Depth Technical Guide to the Physical Properties of 5-Tetrazolemethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of 5-Tetrazolemethanamine Hydrochloride (CAS Number: 54332-93-5), a versatile building block in medicinal chemistry and organic synthesis. The information is presented to support research and development activities where this compound is utilized.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 5-Tetrazolemethanamine Hydrochloride are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 54332-93-5 | N/A |
| Molecular Formula | C₂H₆ClN₅ | [1] |
| Molecular Weight | 135.56 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Melting Point | 154 - 158 °C | N/A |
| Solubility in Water | Data Not Available | N/A |
| Solubility in DMSO | Data Not Available | N/A |
| Solubility in Ethanol | Data Not Available | N/A |
Experimental Protocols
The determination of physical properties is fundamental to chemical characterization. Below are detailed, standard methodologies for measuring key parameters like melting point and solubility, applicable to compounds such as 5-Tetrazolemethanamine Hydrochloride.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol is a standard method used in organic chemistry labs.
Objective: To determine the melting point range of a solid sample.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Glass capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (if sample is not a fine powder)
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Thermometer (calibrated)
Procedure:
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Sample Preparation: Ensure the 5-Tetrazolemethanamine Hydrochloride sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystals using a mortar and pestle.
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Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.
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Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom. Alternatively, drop the tube through a long, vertical glass tube to achieve compaction.
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Measurement:
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Place the packed capillary tube into the heating block of the melting point apparatus.
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If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Allow the apparatus to cool significantly before the next step.
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For an accurate measurement, heat the block rapidly to about 20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
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Recording the Range:
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Record the temperature (T1) at which the first drop of liquid appears.
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Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
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The melting point is reported as the range T1 - T2.
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Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the concentration of a saturated solution of the compound at a given temperature.
Apparatus:
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Analytical balance
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Vials or flasks with screw caps
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Constant temperature shaker bath or incubator
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Volumetric flasks and pipettes
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Filtration system (e.g., syringe filters with appropriate membrane, 0.45 µm)
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Preparation: Add an excess amount of 5-Tetrazolemethanamine Hydrochloride to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
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Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter compatible with the solvent to remove all undissolved solids.
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Dilution and Quantification: Dilute the clear, filtered saturate solution gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.
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Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
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Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.
Visualized Workflow
The following diagram illustrates a generalized workflow for the physical characterization of a new chemical sample, from receipt to final data analysis.
